2-(Isopropylsulfonyl)ethanol

説明

The compound 2-(Isopropylsulfonyl)ethanol is not directly studied in the provided papers. However, related compounds and their interactions with isopropyl groups and ethanol structures are discussed. For instance, isopropyl alcohol (IPA) is mentioned as a solvent in the synthesis of silicone–urea copolymers, indicating its utility in polymer chemistry . Additionally, the interaction of chlorosulfonyl isocyanate with allylic ethers to produce unsaturated aromatic 1,2-amino alcohols suggests potential reactivity of sulfonyl-containing compounds . The thermophysical properties of 2-isopropoxy ethanol and its mixtures with other alcohols have been studied, providing insights into the behavior of isopropyl and ethanol groups in liquid mixtures . Lastly, the enthalpic interactions of 2-(isopropylamino)ethanol in water have been measured, which could be relevant to understanding the behavior of similar isopropyl and ethanol-containing compounds .

Synthesis Analysis

The synthesis of related compounds involves the use of isopropyl alcohol as a solvent for creating high molecular weight silicone–urea copolymers, demonstrating the low reactivity of IPA with bis(4-isocyanatocyclohexyl)methane (HMDI) at room temperature . The regioselective and diastereoselective allylic amination using chlorosulfonyl isocyanate also provides a method for synthesizing unsaturated aromatic 1,2-amino alcohols, which could be analogous to the synthesis of sulfonyl-containing ethanol derivatives .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-isopropoxy ethanol, has been studied using FT-IR and NMR spectroscopy. These techniques help in understanding the interactions and structural variations within the molecules, especially the –OH interactions in binary mixtures .

Chemical Reactions Analysis

The chemical reactions involving isopropyl and ethanol structures are diverse. For example, the preparation of silicone–urea copolymers involves reactions between HMDI and polydimethylsiloxane oligomers in the presence of IPA . The allylic amination reaction to produce unsaturated aromatic 1,2-amino alcohols showcases the potential for isopropyl and ethanol groups to participate in complex chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-(Isopropylsulfonyl)ethanol have been extensively studied. The thermophysical properties of 2-isopropoxy ethanol and its mixtures with other alcohols, such as densities, speeds of sound, viscosities, and excess molar volumes, provide a comprehensive understanding of the molecular interactions and sensitivities towards intermolecular interactions in liquid mixtures . The excess partial molar enthalpies of 2-(isopropylamino)ethanol in water-rich regions also shed light on the enthalpic interactions and molecular behavior of such compounds .

科学的研究の応用

Alternative Renewable Fuel Source

Ethanol, including derivatives like 2-(Isopropylsulfonyl)ethanol, has been explored as an alternative renewable fuel. Studies have investigated the effects of ethanol addition to diesel fuel on engine performance and emissions. Adding ethanol to diesel can reduce emissions like CO, soot, and SO2, though it may increase NOx emissions and reduce power. This research indicates a potential for using ethanol derivatives in eco-friendly fuel formulations (Özer Can, İsmet Çelikten, & N. Usta, 2004).

Optical Material Characterization

Ethanol and its derivatives, including isopropanol, are important in the field of materials science, particularly for characterizing optical properties of nanoparticles. The optical constants of these fluids, essential for understanding the fundamental properties of fluids and nanoparticles, have been studied extensively (E. Sani & A. Dell’Oro, 2016).

Educational Implications

The use of ethanol and its derivatives is also significant in educational settings. A study focused on a chemistry lesson plan that utilized ethanol as an example of alternative and renewable energy sources. This approach aimed to integrate scientific and technological issues with societal implications, highlighting the importance of understanding the diverse applications of substances like ethanol in education (Timo Feierabend & I. Eilks, 2011).

Thermodynamic Studies

Ethanol derivatives have been the subject of thermodynamic studies, where properties like vapor pressure and heat capacities of ethanolamines (including 2-(isopropylamino)ethanol) have been measured. This research contributes to a deeper understanding of the thermophysical behavior of these compounds (B. P. Soares et al., 2018).

Hydrogen Production

Research into the use of ethanol for hydrogen production via redox processes highlights another significant application. The process studied involved using ethanol for the combined production and purification of hydrogen, showing the versatility of ethanol derivatives in energy-related applications (E. Hormilleja et al., 2014).

特性

IUPAC Name |

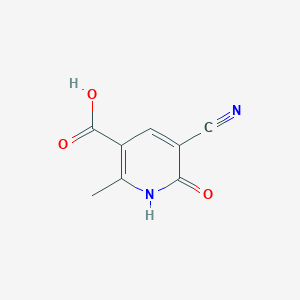

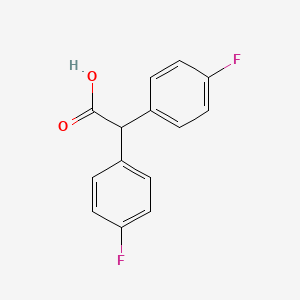

2-propan-2-ylsulfonylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-5(2)9(7,8)4-3-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNMEPBMNZFWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopropylsulfonyl)ethanol | |

CAS RN |

98288-49-4 | |

| Record name | 2-[(1-Methylethyl)sulfonyl]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98288-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone](/img/structure/B1282821.png)